Methyl 5-amino-2-chloro-4-isopropoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3 |
InChI Key |
BDAPDTNBQKFHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Functionalization of Benzoic Acid
The starting material is often a substituted benzoic acid derivative. The chloro group is introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Step 2: Amination
The amino group is added through reductive amination or direct substitution reactions. Typical reagents include ammonium chloride and iron powder, which facilitate the reduction process.
Step 3: Isopropoxy Substitution
The introduction of the isopropoxy group involves alkylation reactions using isopropanol or related alkylating agents under acidic or basic conditions. Catalysts like sulfuric acid or alkali metal hydroxides are often used to promote this step.
Reaction Conditions
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Halogenation | Thionyl chloride | Reflux at ~80°C | Chloro-substituted benzoic acid |
| Amination | NH4Cl + Fe powder | Stirring at ~50°C | Amino group introduction |
| Isopropoxy substitution | Isopropanol + catalyst | Reflux at ~100°C | Isopropoxy-benzoate formation |
Careful monitoring of temperature and pH during each step ensures optimal yields and prevents undesired side reactions like over-halogenation or hydrolysis.
Alternative Methods
Researchers have explored alternative approaches for synthesizing similar compounds:
- Using dimethyl sulfate for alkylation to introduce methoxy or isopropoxy groups.
- Employing DMF (dimethylformamide) as a solvent to stabilize intermediates during amination reactions.
These methods offer variations in yield and purity depending on the specific reaction conditions and catalysts used.
Challenges in Synthesis
- Purity: Ensuring the final compound's purity requires rigorous purification steps such as recrystallization or chromatography.
- Side Reactions: Over-halogenation or incomplete amination can lead to undesired by-products.
- Scalability: Industrial-scale synthesis may require optimization of reaction times and reagent quantities.
Applications in Organic Chemistry
This compound serves as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals due to its functional groups that enable further chemical modifications.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | ~253.7 g/mol |
| Key Functional Groups | Amino (-NH2), Chloro (-Cl), Isopropoxy (-OCH(CH3)2) |
| Reaction Monitoring | TLC analysis for intermediate verification |
| Purification Methods | Filtration, solvent extraction, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-amino-2-chloro-4-isopropoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxy or other substituted derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-4-isopropoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s distinct substituent arrangement differentiates it from other methyl benzoate derivatives. Below is a comparative analysis of key analogs:



*From : A structurally complex benzoate used in medicinal chemistry.
Key Observations:
- Functional Group Diversity: The target compound’s combination of chloro, amino, and isopropoxy groups contrasts with simpler analogs like methyl palmitate (a fatty acid ester) or diterpene-based esters (e.g., sandaracopimaric acid methyl ester). This diversity likely enhances its reactivity and suitability for derivatization in drug synthesis .
- Synthetic Complexity: Methyl 2-chloro-4-methoxy-5-[...]benzoate () shares a chloro and methoxy substituent pattern but incorporates a furan-amine moiety. Its synthesis involves reductive amination, suggesting that the target compound’s amino group might enable similar coupling reactions .
- Biological Relevance : Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), which are natural products with roles in plant resins , the target compound is synthetic, emphasizing its niche in industrial pharmacology.
Physicochemical and Reactivity Comparisons
- Polarity: The amino group in the target compound increases polarity compared to non-polar diterpene esters (e.g., ferruginol, ) or methyl palmitate. This may enhance solubility in polar aprotic solvents, critical for reaction optimization.
- Stability : The chloro substituent at position 2 likely enhances stability against oxidative degradation relative to unsubstituted benzoates.
Biological Activity
Methyl 5-amino-2-chloro-4-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and safety profile based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate core with an amino group and a chlorine atom, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The mechanism primarily involves inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria.
- Minimum Inhibitory Concentration (MIC) values have been established for several pathogens:
The compound's effectiveness varies significantly among different bacterial strains, highlighting the importance of structure-activity relationships in drug design.
Cytotoxicity Testing
Cytotoxicity assays using human liver cell lines (HepG2) demonstrated that this compound has a favorable safety profile. The following IC50 values were recorded:
- LDH Assay : IC50 > 100 µM
- MTS Assay : IC50 = 78 µM
- FMC Assay : IC50 = 10.3 µM
These results indicate low cytotoxicity at therapeutic concentrations, suggesting that the compound does not pose significant risks to human cells under controlled conditions .
Genotoxicity and Mutagenicity
The compound was evaluated for genotoxic effects using the micronucleus test and the Ames test. Results showed no genotoxicity up to concentrations of 25 µM, indicating a lack of mutagenic potential against Salmonella typhimurium TA98 .
Case Study: Antibacterial Efficacy
A study focused on the antibacterial efficacy of this compound revealed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VISA). The compound demonstrated bacteriostatic effects at sub-MIC levels, suggesting potential for use in treating resistant infections .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds revealed that modifications in the alkoxy substituents significantly affect both potency and selectivity. For instance:
| Compound | MIC (µg/mL) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 0.5 | >100 µM |
| Benzothiazole derivative | 4 | <10 µM |
| Other benzamide derivatives | Variable | Variable |
This table illustrates how structural variations influence biological activity and safety profiles, guiding further optimization in drug development .
Q & A
Q. Designing a stability study under varying pH and temperature conditions
- Protocol :
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h.
- Analytical Endpoints : Quantify degradation via UPLC-UV (λ = 254 nm) and identify byproducts via HRMS. Correlate stability with substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating isopropoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
